molecular formula C12H14 B1222401 4-(Tert-butyl)phenylacetylene CAS No. 772-38-3

4-(Tert-butyl)phenylacetylene

Cat. No.: B1222401
CAS No.: 772-38-3
M. Wt: 158.24 g/mol
InChI Key: ZSYQVVKVKBVHIL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-(Tert-butyl)phenylacetylene is cytochrome P450 2B4 (P450 2B4) . This enzyme plays a crucial role in the metabolism of a variety of endogenous and exogenous compounds.

Mode of Action

This compound acts as a potent mechanism-based inactivator for P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point of 70 °c/2 mmhg and density of 0.877 g/mL at 25 °C , may influence its pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with P450 2B4. By inactivating this enzyme, it may alter the metabolism of various compounds within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents, such as chloroform and hexane , may affect its bioavailability and distribution within the body. Additionally, its stability may be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

4-(Tert-butyl)phenylacetylene plays a crucial role in biochemical reactions, particularly as a mechanism-based inactivator of cytochrome P450 2B4 (P450 2B4). It interacts with this enzyme in a NADPH- and time-dependent manner, leading to the formation of a protein adduct with a 1:1 stoichiometry . The compound covalently binds to Thr302 of P450 2B4, altering the enzyme’s activity and inhibiting its catalytic function . This interaction highlights the compound’s potential in modulating enzyme activity and its relevance in biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to inactivate cytochrome P450 2B4, which plays a role in drug metabolism and detoxification . This inactivation can influence cell signaling pathways, gene expression, and cellular metabolism by altering the enzyme’s activity. Additionally, the compound’s interaction with cytochrome P450 2B4 can affect the metabolism of other substrates processed by this enzyme, leading to broader cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to the active site of cytochrome P450 2B4. This binding occurs at Thr302, where the terminal carbon of the acetylenic group is positioned close to the amino acid residue . The covalent modification of Thr302 alters the enzyme’s heme environment and substrate binding, leading to inhibition of its catalytic activity. This mechanism of action underscores the compound’s potential as a tool for studying enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the inactivation of cytochrome P450 2B4 by this compound is time-dependent, with the formation of a stable protein adduct . This stability suggests that the compound can have prolonged effects on enzyme activity and cellular processes in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inactivates cytochrome P450 2B4 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential disruption of other metabolic pathways and cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound undergoes metabolic transformations, including hydroxylation and oxidation, mediated by cytochrome P450 enzymes These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . This distribution pattern can affect its localization and concentration within different cellular compartments, influencing its biochemical activity and effects.

Subcellular Localization

The subcellular localization of this compound is primarily influenced by its hydrophobic properties and interactions with cellular components. The compound tends to localize in lipid membranes and other hydrophobic regions within cells This localization can impact its activity and function, as well as its interactions with specific biomolecules and cellular structures

Chemical Reactions Analysis

4-(Tert-butyl)phenylacetylene undergoes various types of chemical reactions, including:

    Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the triple bond.

    Substitution Reactions: It can undergo substitution reactions, particularly in the presence of catalysts such as palladium.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

Comparison with Similar Compounds

4-(Tert-butyl)phenylacetylene can be compared with other similar compounds, such as:

These comparisons highlight the unique steric and electronic properties of this compound, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-tert-butyl-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYQVVKVKBVHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373825
Record name 4-tert-Butylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-38-3
Record name 4-tert-Butylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-4-ethynylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1.44 g (6.23 mmol) of trimethylsilyl (4-tert-butyl)phenylethyne (Compound 21) in 5 ml of isopropanol was added 10 ml of 1N aqueous KOH and the mixture then stirred at room temperature for 6.5 hours. The isopropanol was removed under vacuum and the residue extracted with ether. The ether extract was washed with dilute HCl until the washings were acidic. The ether solution was then successively washed with water, saturated NaCl and NaHCO3 solutions and then dried (MgSO4). Solvent was then removed in-vacuo to give the title compound as a colorless oil. PMR (CDCl3): & 1.34 (9H, s), 3.05 (1H, s), 7.37 (2H, d, J~8.2 Hz), 7.46 (2H, d, J~8.2 Hz).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In another flame dried flask, a solution of 1-tert-butyl-4-ethynyl-benzene (3.56 g, 22.5 mmol) in THF (20 ml) is prepared, and the freshly prepared LDA is added to this solution within 10 minutes. The temperature is maintained in the range between 23-26° C. by cooling, and the solution is stirred for another 10 minutes at ambient temperature. Then dibenzo[d,d′]benzo[1,2-b;4,5-b′]dithiophene-6,12-dione (educt 1) (2.40 g, 7.5 mmol) is added as a solid, and the mixture heated to 50° C. and stirred for 52 hours at this temperature. The clear red solution is poured carefully into water (100 ml), and the product extracted with chloroform (80 ml). The aqueous layer is extracted again with chloroform (80 ml), and the combined organic layers are washed with brine and dried (sodium sulphate). Removal of the solvent leaves the crude product as light brown crystals. The crystals are refluxed in methanol (50 ml) (incompletely dissolved) and the mixture allowed to crystallise over night. The solid is then filtered off and washed with methanol thrice (7 ml each time) and dried in vacuo to give the product as beige crystals. 1H-NMR (CDCl3, 300 MHz) δ 1.29 (s, 9H, C(CH3)3); 3.09 (s, 1H, OH); 7.27, 7.36 (AA′BB′, 4H, Ph H); 7.43, 7.48 (2 “tr”, 1H each), 7.89 pp (d, J=6.5 Hz, 1H), 8.54 (d, J=8.2 Hz, 1H) benzothiophene H. 13C-NMR (CDCl3, 75 MHz) δ 31.47 (C(CH3)3); 35.17 (q, C(CH3)3); 64.79 (q, COH); 87.80, 88.69 (2 q, C≡C); 118.96 (q), 123.03, 124.84, 125.13, 125.77 (benzothiophene CH); 125.46, 131.76 (Ph CH); 130.90 (q), 136.15 (q), 140.37 (q), 144.11 (q), 152.48 (q).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dibenzo[d,d′]benzo[1,2-b;4,5-b′]dithiophene-6,12-dione
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(tert-butyl)phenylacetylene inactivate CYP2B4?

A: this compound acts as a potent mechanism-based inactivator of CYP2B4. [, ] This means that tBPA requires metabolic activation by CYP2B4 itself to exert its inhibitory effect. Upon binding to the CYP2B4 active site, tBPA is oxidized, generating a reactive intermediate. This reactive species then forms a covalent bond with a specific amino acid residue within the active site, Thr302, leading to irreversible inactivation of the enzyme. [, ]

Q2: What are the structural consequences of this compound binding to CYP2B4?

A: The covalent attachment of tBPA to Thr302 in the active site of CYP2B4 leads to significant structural changes in the enzyme. Spectroscopic studies using resonance Raman spectroscopy have shown alterations in the heme environment upon tBPA binding. [] Additionally, the binding of typical CYP2B4 substrates, such as benzphetamine, is hindered, further confirming alterations in the active site structure. [] This structural disruption ultimately results in the inability of CYP2B4 to metabolize its substrates.

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